molecular formula C10H5IN2O4 B14202639 4-Iodo-1,6-dinitronaphthalene CAS No. 827041-35-0

4-Iodo-1,6-dinitronaphthalene

Cat. No.: B14202639
CAS No.: 827041-35-0
M. Wt: 344.06 g/mol
InChI Key: BQAWSSGGAPMESH-UHFFFAOYSA-N
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Description

4-Iodo-1,6-dinitronaphthalene is an organic compound with the molecular formula C10H5IN2O4 It is a derivative of naphthalene, characterized by the presence of iodine and nitro groups at specific positions on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,6-dinitronaphthalene typically involves the nitration of 1-iodonaphthalene. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is usually performed at low temperatures to ensure the selective introduction of nitro groups at the desired positions on the naphthalene ring .

Industrial Production Methods: Industrial production of dinitronaphthalene compounds, including this compound, often employs similar nitration techniques. advancements in green chemistry have led to the development of more environmentally friendly methods, such as using solid superacid catalysts like sulfated zirconia (SO42−/ZrO2) in the presence of dioxygen and acetic anhydride .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1,6-dinitronaphthalene undergoes various chemical reactions, including:

    Nitration: Introduction of additional nitro groups.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Replacement of the iodine atom with other substituents.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Halogen exchange reactions using reagents like sodium iodide.

Major Products:

Scientific Research Applications

4-Iodo-1,6-dinitronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-1,6-dinitronaphthalene involves its interaction with specific molecular targets. The nitro groups on the compound can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to various biological effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

  • 1,5-Dinitronaphthalene
  • 1,8-Dinitronaphthalene
  • 4-Iodo-1,8-dinitronaphthalene

Comparison: 4-Iodo-1,6-dinitronaphthalene is unique due to the specific positioning of the iodine and nitro groups, which imparts distinct chemical properties.

Properties

CAS No.

827041-35-0

Molecular Formula

C10H5IN2O4

Molecular Weight

344.06 g/mol

IUPAC Name

4-iodo-1,6-dinitronaphthalene

InChI

InChI=1S/C10H5IN2O4/c11-9-3-4-10(13(16)17)7-2-1-6(12(14)15)5-8(7)9/h1-5H

InChI Key

BQAWSSGGAPMESH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C=C1[N+](=O)[O-])I)[N+](=O)[O-]

Origin of Product

United States

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